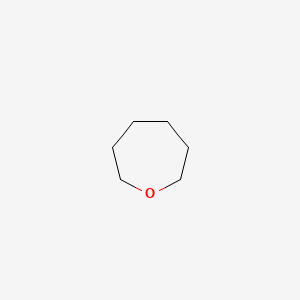

Oxepane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

oxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-4-6-7-5-3-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHKSVZZTYJVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33807-31-7 | |

| Record name | Oxepane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33807-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060471 | |

| Record name | Oxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-90-5 | |

| Record name | Oxepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxepane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxepane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXEPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7S69J4PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Oxepane and Its Derivatives

Ring-Closing Strategies

Cyclization reactions of acyclic precursors are among the most common and widely accepted methods for constructing the oxepane core. rsc.org These strategies include radical cyclizations, Lewis acid-mediated cyclizations, and various forms of ring-closing metathesis, each offering unique advantages in accessing functionalized seven-membered oxygen-containing heterocycles. rsc.orgresearchgate.net

Radical cyclization reactions provide a powerful method for forming mono- or polycyclic systems through radical intermediates. wikipedia.org These reactions typically proceed via three main steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical, yielding the final product. wikipedia.org While five- and six-membered rings are the most common products of radical cyclizations, this method has also been successfully applied to the synthesis of this compound-containing structures. rsc.orgwikipedia.org

A notable application of this strategy is in the synthesis of complex natural products. For instance, a key step in the first total synthesis of bauhinoxepin J, a natural product exhibiting significant anti-mycobacterial and antimalarial activity, involved an intramolecular radical cyclization. nih.gov The reaction, promoted by ammonium (B1175870) persulfate, successfully formed the central dibenzo[b,f]oxepin core of the molecule. nih.gov

| Precursor | Reagent | Product | Yield | Reference |

| Carboxylic acid 70 | Ammonium persulfate | Bauhinoxepin J (71) | 40% | nih.gov |

Lewis acid-mediated cyclizations are a versatile and widely utilized strategy for the synthesis of oxepanes. rsc.orgnih.gov These reactions can be triggered through various mechanisms, including the activation of epoxides or acetals to facilitate intramolecular attack by a nucleophile. rsc.orgresearchgate.net The choice of Lewis acid can significantly influence the reaction's outcome and diastereoselectivity. nih.gov

Several distinct approaches within this category have been developed:

Tandem Oxacyclizations of Diepoxides: McDonald and coworkers developed a Lewis acid-mediated tandem endo-selective oxacyclization of 1,5-diepoxides to synthesize polyhydroxylated oxepanes. rsc.org This method allows for the construction of complex polycyclic ether systems containing the this compound moiety. rsc.org

Prins-Type Cyclizations: The use of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can mediate rearrangements and Prins-type cyclizations. rsc.orgnih.gov For example, a 1,2-oxazine can be rearranged to form a ketone, which is then reduced and further processed to yield a poly(hydroxy)aminothis compound. rsc.org

Ring Opening of Cyclopropanes: An efficient method for creating substituted benzannulated seven-membered O-heterocycles involves the Lewis acid-mediated ring opening of cyclopropane (B1198618) derivatives. This is followed by a concomitant 7-endo-tet cyclization to furnish dihydrobenzo[b]oxepin-5(2H)-one derivatives in yields of up to 92%. researchgate.net

Cyclization of Fused Epoxides: Fused- and spiro-bicyclic this compound systems can be synthesized from diepoxide precursors. Depending on the terminal functional group (e.g., acetate (B1210297) vs. tert-butyl carbonate), yields for these cyclizations can range from 60% to 75%. rsc.org

| Strategy | Lewis Acid | Precursor Type | Product Type | Yield | Reference |

| Tandem Oxacyclization | Not specified | 1,5-Diepoxide | Polyhydroxylated this compound | - | rsc.org |

| Prins-Type Cyclization | TMSOTf | 1,2-Oxazine | Poly(hydroxy)aminothis compound | Moderate | rsc.org |

| Ring Opening/Cyclization | Not specified | Cyclopropane derivative | Dihydrobenzo[b]oxepin-5(2H)-one | Up to 92% | researchgate.net |

| Epoxide Cyclization | Not specified | Diepoxide carbonate | Fused/Spiro-bicyclic this compound | 60-75% | rsc.org |

Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis for the formation of unsaturated rings of various sizes, including the seven-membered this compound system. rsc.orgwikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by a metal alkylidene complex, to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.org The removal of ethylene from the reaction mixture drives the equilibrium toward the cyclic product. organic-chemistry.orgorganic-chemistry.org This methodology is valued for its high functional group tolerance and its ability to form rings that are otherwise difficult to access. wikipedia.orgmdpi.com

Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used for RCM due to their stability and broad functional group tolerance. wikipedia.orguwindsor.ca These catalysts have proven highly efficient in the cyclization of unsaturated ethers to form oxepenes (dihydrooxepins), which are valuable precursors to saturated this compound rings. acs.orgthieme-connect.com For example, RCM catalyzed by Grubbs's ruthenium benzylidene complex can be applied to synthesize oxepene rings with great efficiency. acs.org The resulting oxepenes can then be subjected to further transformations, such as hydroboration-oxidation or dihydroxylation, to introduce functionality and produce the corresponding saturated polyoxygenated oxepanes. rsc.org

Ring-closing ene-yne metathesis (RCEYM) is a variation of RCM that involves the reaction between an alkene and an alkyne within the same molecule. wikipedia.org This powerful carbon-carbon bond-forming process, typically catalyzed by metal carbenes, generates a cyclic product containing a 1,3-diene moiety. wikipedia.orguwindsor.carsc.org The formation of the thermodynamically stable conjugated diene system is a key driving force for the reaction. wikipedia.org RCEYM has been effectively used to synthesize a variety of carbo- and heterocycles, including seven-membered rings that can serve as this compound precursors. nih.gov The reaction mechanism can proceed through either an "yne-then-ene" or an "ene-then-yne" pathway, where the catalyst initially reacts with the alkyne or alkene, respectively. wikipedia.orguwindsor.ca

Both Grubbs (ruthenium-based) and Schrock (molybdenum- or tungsten-based) catalysts are central to modern olefin metathesis. wikipedia.org While both are highly effective, they exhibit different characteristics. Schrock catalysts are generally more reactive and are particularly useful for sterically demanding substrates, but they are also more sensitive to air and moisture and have lower functional group tolerance. organic-chemistry.orglibretexts.org Grubbs catalysts, especially the later generations, offer enhanced stability and tolerate a wider variety of functional groups, making them exceptionally versatile in complex molecule synthesis. organic-chemistry.orgmdpi.comwikipedia.org

Both types of catalysts have been successfully employed in the synthesis of oxepenes, which are subsequently converted to oxepanes. rsc.org

Schrock Catalyst: In one synthetic route, a diene derived from D-mannose was cyclized using 20 mol% of a Schrock catalyst to afford the corresponding acetonide-protected oxepine in 89% yield. rsc.org

Grubbs Catalysts: Das and coworkers utilized a first-generation Grubbs catalyst (10 mol%) for an RCM reaction to produce an oxepine from an O-allyl ether, achieving a 65% yield. rsc.org This oxepine was then converted into a polyhydroxylated this compound. rsc.org

| Catalyst Type | Catalyst | Substrate | Product | Yield | Reference |

| Schrock | Molybdenum alkylidene | Diene 55 | Acetonide protected oxepine 56 | 89% | rsc.org |

| Grubbs I | Grubbs 1st Generation | O-allyl ether 149 | Oxepine 150 | 65% | rsc.org |

| Grubbs II | Grubbs 2nd Generation | Diene (unspecified) | Oxepine (unspecified) | - | rsc.org |

Palladium-Catalyzed Intramolecular Reactions

Palladium catalysis has emerged as a versatile tool in organic synthesis, and its application in intramolecular reactions to form oxepanes is a significant advancement. These reactions often proceed under mild conditions and exhibit high functional group tolerance. A key strategy involves the palladium-catalyzed intramolecular etherification of aryl halides. This method utilizes di-tert-butylphosphinobiaryl ligands and weak bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) to facilitate the C-O bond formation, leading to the this compound ring. nih.gov

A prominent example of palladium-catalyzed intramolecular reactions for the synthesis of oxepine derivatives is the Heck coupling. researchgate.net This reaction provides a facile route to various structurally diverse tricyclic bent oxepine frameworks from readily accessible precursors. researchgate.net The intramolecular Heck reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. researchgate.net

The reaction typically employs a palladium(II) acetate (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), a base like cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (TBAC) in a solvent such as N,N-dimethylformamide (DMF). researchgate.net

| Entry | Reactant (Substituent R) | Product | Yield (%) |

| 1 | H | 7a | 85 |

| 2 | Me | 7b | 80 |

| 3 | OMe | 7c | 75 |

| 4 | F | 7d | 70 |

| 5 | Cl | 7e | 72 |

| 6 | Br | 7f | 65 |

| 7 | I | 7g | 68 |

| 8 | NO₂ | 7h | 55 |

| 9 | CN | 7i | 62 |

| 10 | Ph | 7j | 60 |

| 11 | Thiophen-2-yl | 7k | 78 |

Reaction Conditions: Reactant (1 equiv.), Pd(OAc)₂ (10 mol%), Cs₂CO₃ (1.2 equiv.), PPh₃ (0.25 equiv.), TBAC (1.5 equiv.), DMF, 80 °C, 4-12 h. researchgate.net

Ring-Expansion Strategies

Ring-expansion strategies offer an alternative and powerful approach to the synthesis of oxepanes, often circumventing the challenges associated with direct cyclization of long-chain precursors. These methods typically involve the transformation of a smaller, more readily available cyclic system into the desired seven-membered ring.

The ring expansion of cyclopropanated glycals is a widely explored and highly effective strategy for the synthesis of polyhydroxylated oxepanes. rsc.org This method begins with the cyclopropanation of a carbohydrate-derived glycal, which is then subjected to a ring-opening reaction mediated by an acid or a base. rsc.org This process leads to the formation of an oxepine, which contains a valuable olefin functional handle that can be further derivatized to afford a variety of functionalized oxepanes. rsc.org

A novel and efficient approach to substituted this compound derivatives involves the skeletal remodeling of 4-hydroxy-2-cyclobutenones. nih.gov These starting materials can be readily prepared from commercially available dialkyl squarates. The key transformation is a Rhodium(I)-catalyzed cascade reaction involving C-C bond formation and cleavage. nih.gov

The proposed mechanism involves an initial intermolecular oxa-Michael addition of the tertiary alcohol of the cyclobutenol with an electrophile like acrylonitrile, followed by an intramolecular conjugate addition to form a fused [3.2.0] bicycle. Subsequent β-carbon elimination leads to the cleavage of a C-C bond and the formation of the seven-membered this compound scaffold. nih.gov This methodology demonstrates a broad scope, tolerating a wide range of functional groups on the cyclobutenone precursor. nih.gov

| Entry | Arene Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 6a | 85 |

| 2 | 4-Methylphenyl | 6b | 82 |

| 3 | 3-Methylphenyl | 6c | 75 |

| 4 | 4-(Trifluoromethyl)phenyl | 6d | 80 |

| 5 | 4-Methoxyphenyl | 6e | 78 |

| 6 | 4-(Methylthio)phenyl | 6f | 88 |

| 7 | 4-Fluorophenyl | 6g | 79 |

| 8 | 4-Chlorophenyl | 6h | 81 |

| 9 | 4-(Trimethylsilyl)phenyl | 6i | 76 |

| 10 | 4-Ethynylphenyl | 6j | 72 |

| 11 | Thiophen-2-yl | 6k | 83 |

| 12 | Furan-2-yl | 6l | 77 |

| 13 | Benzofuran-2-yl | 6m | 70 |

| 14 | Naphthalen-2-yl | 6n | 86 |

| 15 | Isoquinolin-4-yl | 6o | 35 |

| 16 | (1-Methyl-1H-indol-5-yl) | 6p | 65 |

| 17 | (4-Ethynylphenyl) | 6q | 74 |

Reaction Conditions: 4-hydroxy-2-cyclobutenone precursor, [Rh(OH)(cod)]₂, DEA-Xantphos, acrylonitrile. nih.gov

Rearrangement reactions provide another avenue for the synthesis of this compound and oxepine ring systems. The Nicholas–Ferrier rearrangement of pyranosidic cations is a notable example that leads to the formation of polyhydroxylated oxepanes. rsc.org This reaction proceeds through a 1,6-hydride transfer followed by a cyclization sequence. nih.gov The electronic nature of the substituents on the starting glycal can influence the efficiency of the rearrangement, with electron-withdrawing groups generally favoring the formation of the this compound system. rsc.org

The Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes, is a classic method for the synthesis of oxepins. wikipedia.org Specifically, the thermal rearrangement of cis-2,3-divinyl epoxides provides a direct route to 2,3-dihydrooxepins. acs.org A variation of this is the oxy-Cope rearrangement, where a hydroxyl group at C3 of a 1,5-diene facilitates the formation of an enol intermediate that tautomerizes to a stable carbonyl compound, driving the reaction forward. wikipedia.org

Rearrangement Reactions

Nicholas–Ferrier Rearrangement

The Nicholas–Ferrier rearrangement represents a powerful tool for the construction of this compound rings from carbohydrate precursors. This reaction merges the reactivity of propargyl dicobalt hexacarbonyl complexes (Nicholas reaction) with the allylic rearrangement of glycals (Ferrier rearrangement) to achieve a ring expansion. rsc.orgrsc.org

The process is initiated by the treatment of C6 O-arylated derivatives of D-glucal sugars, which serve as precursors to pyranosidic cations, with a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds through a multi-step sequence:

A 1,6-hydride transfer from the C6 position to the C2 position of the glycal generates a more reactive oxocarbenium ion intermediate.

This is followed by an electrophilic addition of the olefinic moiety onto the cobalt-complexed alkyne, leading to the formation of a bicyclic system.

Finally, the pyranoside ring opens, yielding the desired this compound structure. rsc.org

Studies have shown that the electronic nature of the aryl substituent on the C6-hydroxyl group significantly influences the reaction outcome. Electron-withdrawing groups on the aryl ring tend to favor the formation of the this compound product, whereas electron-donating groups can lead to hydrolysis of the oxocarbenium intermediate. rsc.org The use of molecular sieves can help to minimize this side reaction by removing adventitious water. rsc.org

| Substrate (Aryl Group) | Yield of this compound (%) |

|---|---|

| Phenyl | 55 |

| 4-Methoxyphenyl | 38 |

| 4-Chlorophenyl | 62 |

| 4-Nitrophenyl | 69 |

| 2,4-Dichlorophenyl | 65 |

Homologation Strategies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, provides a reliable method for converting readily available six-membered pyranose rings into seven-membered oxepanes. rsc.orgrsc.org This strategy systematically adds the necessary carbon atom to achieve the desired ring expansion.

A common approach begins with a pyranose lactol, such as tetra-O-benzyl-D-glucose. The addition of a vinyl Grignard reagent to the lactol introduces a two-carbon unit at the anomeric position. The resulting allylic alcohol can then undergo an electrophilic C–O cyclization to form the this compound ring. This cyclization can be promoted by various electrophiles, leading to a range of functionalized this compound products. rsc.org

Another stepwise homologation has been employed for the synthesis of C1-unsubstituted oxepanes, which have shown potential as mannopyranoside mimics. rsc.org This highlights the utility of homologation strategies in accessing biologically relevant this compound derivatives.

| Starting Material | Key Reagents | Final Product Type | Yield Range (%) |

|---|---|---|---|

| Tetra-O-benzyl-D-glucose | 1. Vinylmagnesium bromide 2. Electrophile (e.g., I₂, NBS) | Functionalized Oxepanes | 62-95 |

| 2,3,4,5-Diisopropylidene-D-mannose | Wittig olefination, Pd(OAc)₂, Schrock's catalyst, Hydroboration-oxidation | C1-Unsubstituted Oxepanes | Not specified |

Metal-Mediated and Catalyzed Reactions

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex this compound structures. Rhodium, in particular, has been shown to catalyze unique cascade reactions that enable the efficient construction of the seven-membered ring.

Rhodium-Catalyzed C-C Formation/Cleavage Cascade

A notable advancement in this compound synthesis is the rhodium(I)-catalyzed skeletal remodeling of 4-hydroxy-2-cyclobutenones. nih.govnih.gov This method involves a cascade of C-C bond formation and cleavage events to expand the four-membered ring into a seven-membered this compound.

The proposed mechanism initiates with an intermolecular oxa-Michael addition of the tertiary alcohol of the cyclobutenol to an activated alkene, such as acrylonitrile, followed by an intramolecular conjugate addition. This sequence forms a fused [3.2.0] bicyclic intermediate. Subsequent rhodium-catalyzed β-carbon elimination leads to the cleavage of a C-C bond in the cyclobutane (B1203170) ring, expanding it to the this compound scaffold. nih.gov An alternative pathway involving a Rh(III) intermediate has also been suggested by computational studies. nih.gov

Stereoretentive Processes in Metal Catalysis

A key feature of the rhodium-catalyzed cascade reaction is its stereoretentive nature. nih.gov This means that the stereochemistry of the starting 4-hydroxy-2-cyclobutenone is preserved in the final this compound product. This is of significant importance for the synthesis of enantiomerically pure oxepanes, which are often required for biological applications. The stereochemical information at the tertiary carbinol center of the cyclobutenol is effectively transferred to the corresponding stereocenter in the this compound ring.

The scope of this reaction is broad, accommodating a variety of substituents on the cyclobutenone starting material, including electron-donating and electron-withdrawing groups on aromatic rings, as well as various heterocyclic moieties. nih.gov

| Substituent on Cyclobutenone | Yield of this compound (%) |

|---|---|

| Phenyl | 75 |

| 4-Methylphenyl | 80 |

| 4-Methoxyphenyl | 72 |

| 4-Chlorophenyl | 68 |

| 2-Thienyl | 71 |

| 2-Furyl | 65 |

Sugar-Based and Non-Sugar-Based (De Novo) Approaches

The synthesis of oxepanes can be broadly categorized into two main strategies: those that utilize carbohydrates as starting materials (sugar-based) and those that build the this compound ring from achiral or non-carbohydrate precursors (de novo). rsc.orgrsc.org

Sugar-Based Approaches: These methods take advantage of the readily available and stereochemically rich nature of sugars. rsc.org The inherent chirality of the sugar starting material is leveraged to control the stereochemistry of the final this compound product. Many of the methodologies discussed previously, such as the Nicholas–Ferrier rearrangement and homologation strategies, fall under this category. While this approach is efficient in terms of stereocontrol, it can sometimes be hampered by the need for extensive protecting group manipulations. rsc.org

De Novo Approaches: In contrast, de novo syntheses offer greater flexibility and modularity in the construction of the this compound scaffold. rsc.org These methods often employ powerful ring-closing reactions, such as ring-closing metathesis (RCM), on acyclic precursors to form the seven-membered ring. This approach allows for the synthesis of this compound structures that may not be easily accessible from carbohydrate starting materials. rsc.org The development of de novo strategies has been crucial for accessing novel this compound derivatives for various applications.

One-Pot Synthetic Methodologies

One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov The development of one-pot methodologies for this compound synthesis is an active area of research.

For instance, a one-pot, two-step cascade reaction has been developed for the synthesis of oxepines, which are closely related unsaturated analogs of oxepanes. This particular method involves a palladium-catalyzed intermolecular C-C bond formation followed by an intramolecular hydroarylation. researchgate.net

More complex one-pot sequences have also been designed for the synthesis of intricate this compound-containing scaffolds. For example, a 4-7 step one-pot synthesis has been reported for the construction of mono-, bi-, and tricyclic oxepanes that mimic the core structures of natural products. nih.gov This sequence utilizes a ring-closing ene-yne metathesis as a key step and employs polymer-immobilized scavenger reagents to simplify purification. nih.gov Such multi-step one-pot reactions represent a powerful strategy for the rapid assembly of complex molecular architectures.

Polymer Chemistry and Oxepane

Ring-Opening Polymerization (ROP) of Oxepane

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, resulting in the opening of the ring and the addition of the monomer to the chain. This compound can be polymerized via ROP to yield poly(hexamethylene ether), a crystalline solid. wikipedia.org

Cationic ring-opening polymerization is a primary method for polymerizing this compound. wikipedia.org This process is initiated by electrophilic agents and proceeds through a sequence of initiation, propagation, and termination steps. youtube.com The propagation step involves the nucleophilic attack of the oxygen atom of the this compound monomer on the active center of the growing polymer chain.

The cationic polymerization of this compound typically proceeds via an SN2 mechanism. acs.org In this process, the active growing species is a cyclic tertiary oxonium ion at the end of the polymer chain. An incoming this compound monomer acts as a nucleophile, attacking one of the α-carbon atoms adjacent to the positive oxygen in the oxonium ion. This attack leads to the opening of the oxonium ring and the addition of the monomer unit to the chain, regenerating the oxonium ion at the new chain end. acs.org

Kinetic studies reveal that the reactivity of this compound in cationic ROP is significantly lower than that of smaller cyclic ethers. This difference is attributed to the lower ring strain in the seven-membered this compound ring compared to five-membered rings (like tetrahydrofuran, THF) or four-membered rings (like oxetane). acs.org The rate constant of propagation (kp) provides a quantitative measure of this reactivity.

| Monomer | kp x 104 (l/mol·sec) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (e.u.) |

|---|---|---|---|

| Oxetane (B1205548) | 1300 | 11.0 | -22 |

| Tetrahydrofuran (THF) | 37 | 13.7 | -21 |

| This compound | 0.14 | 14.0 | -31 |

As shown in Table 1, at 0°C, THF is approximately 270 times more reactive than this compound, and oxetane is about 35 times more reactive than THF. acs.org The activation parameters indicate that the lower reactivity of this compound is primarily due to a more negative activation entropy, suggesting a higher degree of ordering required in the transition state for propagation. acs.org

In the cationic polymerization of monomers containing heteroatoms, an equilibrium between carbenium ions and onium ions at the active chain end must be considered. sci-hub.senii.ac.jp For cyclic ethers like this compound, the active species is a tertiary oxonium ion. This oxonium ion can theoretically exist in equilibrium with a carbenium ion. sci-hub.se

However, due to the high nucleophilicity of the oxygen atoms in the polymer backbone and the monomer, this equilibrium overwhelmingly favors the formation of the more stable cyclic tertiary oxonium ion. sci-hub.senii.ac.jp The direct observation of carbenium ions in the ring-opening polymerization of cyclic ethers is generally not feasible, as they are quantitatively converted into the more stable oxonium ions. sci-hub.se Therefore, the propagation of this compound polymerization proceeds almost exclusively through the macro-oxonium ion active center.

The initiation of cationic ROP requires an electrophilic species that can activate the this compound monomer. This is typically achieved using initiators that can generate a cation. fujifilm.com The active centers in the polymerization of this compound are the cyclic tertiary oxonium ions formed at the end of the growing polymer chain. acs.org

A variety of cationic initiators can be used, which are broadly classified based on their mechanism of cation formation.

| Initiator Type | Examples | Mechanism of Action |

|---|---|---|

| Preformed Salts | (C2H5)3OSbCl6wikipedia.org, Trialkyloxonium salts | Directly provide the initiating cation. |

| Lewis Acids | BF3, SnCl4chemrxiv.org | Typically require a co-initiator (e.g., water, alcohol) to form a protonic acid. |

| Protonic Acids | CF3SO3H (Triflic acid) fujifilm.comchemrxiv.org | The proton directly adds to the monomer to form a secondary oxonium ion, which then starts the chain. |

| Photoinitiators | Onium salts (e.g., iodonium, sulfonium (B1226848) salts) fujifilm.comresearchgate.net | Generate a strong acid upon UV irradiation, which then initiates polymerization. |

For instance, an initiator like triethyloxonium (B8711484) hexachloroantimonate, (C₂H₅)₃OSbCl₆, can initiate the polymerization of this compound to form a crystalline solid with a melting point of 56–58 °C. wikipedia.org

Melt polymerization is a solvent-free method conducted at a temperature above the melting point of the monomer. This compound-2,7-dione (B36781), an anhydride (B1165640) derivative of this compound, has been studied for ring-opening polymerization in the melt. tandfonline.com This process was investigated as a function of temperature, time, and catalyst concentration, using stannous 2-ethylhexanoate (B8288628) as the catalyst. tandfonline.com

The proposed mechanism involves the coordination of the catalyst with the anhydride bond of the monomer ring. This activated species then reacts with another monomer through the ring-opening of the acyl-oxygen bond. tandfonline.com Initially, the reaction proceeds via a non-ionic insertion polymerization mechanism. However, at longer reaction times (e.g., after 2 hours at 80°C), anhydride exchange reactions appear to become the dominant process. The melt polymerization of this compound-2,7-dione under these conditions resulted in poly(adipic anhydride) of low molecular weight. tandfonline.com

Radical ring-opening polymerization (RROP) is a technique that combines the advantages of radical polymerization with a ring-opening mechanism, allowing for the introduction of heteroatoms into the backbone of vinyl polymers. researchgate.net This method is particularly useful for creating polymers with cleavable linkages, leading to degradable materials. researchgate.net

While this compound itself is not typically polymerized via a radical mechanism, specific derivatives have been designed to undergo RROP. For example, the thionolactone dibenzo[c,e]this compound-5-thione (DOT) can undergo free-radical homopolymerization initiated by azobisisobutyronitrile (AIBN). researchgate.net This process results in a thioester-functional homopolymer that can be degraded into predetermined small molecules. researchgate.net Cyclic monomers bearing exomethylene groups, such as 2-methylene-1,3-dithis compound (B1205776), can also be polymerized through an addition-fragmentation process, which is characteristic of RROP. researchgate.netamanote.com

Polymerization of this compound-2,7-dione (Adipic Anhydride)

This compound-2,7-dione, also known as adipic anhydride, is a seven-membered cyclic monomer that can undergo ring-opening polymerization to form poly(adipic anhydride). tandfonline.comtandfonline.com The monomer itself can be prepared from adipic acid and acetic anhydride, followed by a catalytic depolymerization process under vacuum. tandfonline.comchemicalbook.com The polymerization of this monomer has been investigated under various conditions, including in solution and in the melt, utilizing a range of initiator types. tandfonline.comtandfonline.com

The ring-opening polymerization of this compound-2,7-dione can be initiated by cationic, anionic, and coordination-type initiators. tandfonline.comresearcher.life Studies have explored these reactions in solvents like methylene (B1212753) chloride at different temperatures. tandfonline.comresearcher.life For instance, the polymerization has been successfully initiated by ZnCl2 in a methylene chloride solution at room temperature. tandfonline.com

Melt polymerization of this compound-2,7-dione has also been studied as a function of temperature, time, and catalyst concentration, with stannous 2-ethylhexanoate being a notable catalyst. tandfonline.com Spectroscopic analysis using ¹H-NMR and IR suggests a mechanism where the catalyst coordinates with the anhydride bond, leading to ring-opening at the acyl-oxygen bond. tandfonline.com However, this process typically results in low molecular weight poly(adipic anhydride). tandfonline.com Different synthesis methods, including melt polycondensation and solution polymerization, generally yield polymers with number-average molecular weights around 2000 g/mol and weight-average molecular weights around 3000 g/mol . tandfonline.comtandfonline.com

| Initiator Type | Examples | Polymerization Conditions | Reference |

|---|---|---|---|

| Cationic | AlCl₃, BF₃·(C₂H₅)₂O | Solution (methylene chloride) at 0, 20, 40°C | tandfonline.comresearcher.life |

| Anionic | CH₃COO⁻K⁺, NaH | Solution (methylene chloride) at 0, 20, 40°C | tandfonline.comresearcher.life |

| Coordination | Stannous 2-ethylhexanoate, Dibutyltin oxide | Solution (methylene chloride) at 0, 20, 40°C | tandfonline.comresearcher.life |

| Coordination | Stannous 2-ethylhexanoate | Melt | tandfonline.com |

| Catalyst | ZnCl₂ | Solution (methylene chloride) at room temperature | tandfonline.com |

Synthesis of this compound-Containing Polymers

The this compound motif is a key structural component in various polymers, synthesized through diverse strategies. rsc.org The synthesis of these polymers often leverages the ring-opening polymerization of this compound and its derivatives. acs.org This approach allows for the incorporation of the seven-membered oxacycle into the polymer backbone, leading to materials with specific properties, such as degradability. researchgate.net Block copolymers containing this compound units can also be synthesized, for example, by reacting this compound-2,7-dione with ε-caprolactone in the presence of a catalyst like aluminum isopropoxide to create A-B block copolymers. tandfonline.comresearcher.life

Biodegradable (Co)polyesters from this compound Derivatives

This compound derivatives are valuable precursors for creating versatile semicrystalline biodegradable (co)polyesters. researchgate.netuliege.be A notable example is 2-oxepane-1,5-dione, which can be copolymerized with other lactones, such as L-lactide, via ring-opening polymerization initiated by catalysts like tin(II) octoate. researchgate.net The resulting copolymers, such as P(OPD-co-εCL), exhibit tunable thermal properties. uliege.be For instance, the melting temperature (Tm) of these copolymers can be systematically increased from approximately 60°C to 150°C, which is attributed to the cocrystallization of the different monomer units. researchgate.net

These copolyesters are often designed to be biodegradable and biocompatible, making them suitable for biomedical applications. researchgate.netnih.gov The incorporation of different monomer units, such as poly(3-hydroxyoctanoate) with poly(ε-caprolactone), allows for the synthesis of novel biodegradable block copolymers with both soft and crystalline segments. nih.gov The properties of these copolyesters, including their crystallinity and degradation rates, can be controlled by adjusting the comonomer ratios. mdpi.com For example, in P(ESu-co-PAd) copolyesters, a higher content of propylene (B89431) adipate (B1204190) units leads to a lower melting point and faster enzymatic hydrolysis. mdpi.com

| Copolymer System | Key Feature | Tunable Property | Reference |

|---|---|---|---|

| 2-Oxepane-1,5-dione and ε-Caprolactone | Semicrystalline | Melting temperature (60 to 150°C) | researchgate.netuliege.be |

| Poly(3-hydroxyoctanoate) and ε-Caprolactone | Block copolymer with soft and crystalline segments | Two distinct glass transition temperatures (Tg) observed | nih.gov |

| Poly(ethylene succinate-co-propylene adipate) | Random copolymers | Crystallinity and enzymatic degradation rate | mdpi.com |

Degradable Core Cross-Linked Star Polymers

Degradable core cross-linked star polymers represent a complex macromolecular architecture that can be synthesized using this compound-based monomers. amanote.com These structures consist of a central, cross-linked core from which multiple linear polymer arms radiate. core.ac.ukrsc.org The degradability is often introduced by incorporating linkages, such as esters or thioesters, into the core or along the polymer backbone. core.ac.ukrsc.org

The synthesis is typically achieved through controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. core.ac.uk A common strategy involves a two-step, one-pot process. rsc.org First, linear polymer arms are synthesized. These arms then act as macroinitiators for the polymerization of a divinyl cross-linker, forming the central core. core.ac.ukrsc.org The inclusion of monomers like 2-methylene-1,3-dithis compound via radical ring-opening polymerization allows for the introduction of degradable ester linkages into the polymer backbone. core.ac.uk This approach enables the creation of star polymers where both the core and the arms possess degradable properties. core.ac.uk

Functionalizable Biodegradable Photocrosslinked Elastomers

Functionalizable biodegradable elastomers are an important class of biomaterials that can be formed into networks using light. nih.govnih.gov These materials are synthesized from biodegradable polyesters that have been chemically modified to include photoreactive groups. nih.gov

A key example involves the synthesis of poly(glycerol-co-sebacate)-cinnamate (PGS-CinA). nih.gov In this system, a biodegradable hyperbranched polyester (B1180765) is derivatized with pendant cinnamate (B1238496) groups. nih.gov These cinnamate groups can undergo photodimerization when exposed to UV light, forming cross-links between the polymer chains without the need for a photoinitiator. nih.gov This process creates a stable, elastomeric network. The resulting elastomers are biodegradable, and their mechanical properties, such as the Young's modulus, can be controlled. nih.gov The intrinsic cell-adherent nature of these materials makes them promising for applications in soft tissue engineering and as bioabsorbable medical implants. nih.gov

Theoretical and Computational Studies in Polymerization

Theoretical and computational methods are powerful tools for investigating the mechanisms of polymerization reactions involving cyclic ethers like this compound. acs.orgsemanticscholar.org Density Functional Theory (DFT) is frequently employed to screen novel monomers and to study the energetics of reaction pathways. semanticscholar.orgnih.gov These computational studies can provide detailed insights into the geometries of reactants, transition states, and products. semanticscholar.org By analyzing the energy changes along the reaction coordinate, researchers can understand the feasibility of a proposed mechanism. For example, calculations have shown that the polymerization of oxetane, a smaller cyclic ether, proceeds through the continuous attack of an oxygen atom from a monomer on a carbon atom of the growing cationic polymer chain, with a very low activation energy for the initial step. semanticscholar.org Such studies can also explore the influence of substituents and solvent effects on the polymerization process. semanticscholar.orgnih.gov

Semiempirical Methods (MINDO/3, MNDO, AM1) for Polymerization Mechanism

Semiempirical methods are a class of quantum chemical calculations that simplify Hartree-Fock theory by using empirical parameters derived from experimental data to accelerate computations. uni-muenchen.dempg.de These methods, often known by acronyms like MINDO/3, MNDO, and AM1, are particularly useful for studying large molecules and complex reaction mechanisms where higher-level ab initio calculations would be computationally prohibitive. uni-muenchen.deucsb.edu

These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation or simpler schemes like INDO and CNDO. uni-muenchen.dempg.de

MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3) is based on the INDO approximation. mpg.de

MNDO (Modified Neglect of Diatomic Overlap) was the first NDDO-based model, which parameterizes certain integrals based on atomic spectroscopic data. ucsb.edu It is known to have deficiencies, such as poorly describing hydrogen bonds. ucsb.edu

AM1 (Austin Model 1) is an improvement upon MNDO, using a modified expression for nuclear core repulsion to better mimic van der Waals interactions and allow for some description of hydrogen bonds. ucsb.edu

PM3 (Parametric Model number 3) uses a Hamiltonian similar to AM1 but is parameterized to reproduce a wide range of molecular properties rather than just atomic data. ucsb.eduuomustansiriyah.edu.iq

By reducing computational cost, these methods allow for the exploration of potential energy surfaces for polymerization reactions, providing insights into reaction mechanisms, intermediate stabilities, and transition state geometries. mpg.de

Molecular Orbital Theory in Polymerization Studies

Molecular Orbital (MO) theory is fundamental to understanding the reactivity of monomers like this compound in polymerization processes. The theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most critical of these for predicting chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In the context of cationic ring-opening polymerization, the HOMO of the this compound monomer is of particular importance. The energy and localization of the HOMO indicate the molecule's ability to donate electrons. For a cyclic ether like this compound, the HOMO is typically localized on the oxygen atom due to its lone pairs of electrons. An incoming electrophile (like a cation from an initiator) will interact with this HOMO. A higher HOMO energy level generally corresponds to greater nucleophilicity and reactivity toward electrophiles, facilitating the initial step of polymerization.

Conversely, the LUMO represents the molecule's ability to accept electrons. In the oxonium ion intermediate formed during polymerization, the LUMO is localized on the carbon atoms adjacent to the positively charged oxygen. The attack of another this compound monomer's HOMO on this LUMO site propagates the polymer chain.

A computational study utilizing meta-hybrid density functional theory (M06-2X) has calculated the FMO energies for the this compound monomer, providing a quantitative basis for its reactivity. nih.gov

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.2679 | -7.29 |

| LUMO | 0.1118 | 3.04 |

| HOMO-LUMO Gap | 0.3797 | 10.33 |

| Data sourced from a computational study on this compound's molecular properties. nih.gov |

The significant energy gap between the HOMO and LUMO (10.33 eV) is indicative of this compound's high stability as a monomer. nih.gov The polymerization process relies on an initiator to create a highly reactive cationic species that can overcome this stability and initiate the ring-opening process.

DFT Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction mechanisms, including complex polymerization pathways. While comprehensive DFT studies focusing specifically on the entire reaction mechanism of this compound polymerization are not widely published, DFT has been used to analyze the structural and electronic properties of the this compound monomer itself, which are critical for understanding its polymerization behavior. nih.gov

DFT calculations provide optimized geometries of molecules, including bond lengths and angles, which can be compared with experimental data to validate the computational model. For this compound, the calculated geometric parameters show excellent agreement with values determined by X-ray diffraction (XRD), confirming the accuracy of the theoretical models. nih.gov

| Parameter | Bond/Angle | Calculated Value (M06-2X) | Experimental Value (XRD) |

| Bond Length | C–O | 1.434 Å | 1.434 Å |

| C–C | 1.536 Å | 1.527 Å | |

| Bond Angle | C–O–C | 114.8° | 114.5° |

| C–C–C | 116.2° | 114.8° - 116.9° | |

| Comparison of calculated and experimental geometric parameters for the this compound monomer. nih.gov |

These studies confirm that the C–C–C bond angles in the seven-membered ring are significantly wider than the ideal sp³ tetrahedral angle of 109.5°, a deviation attributed to ring strain. nih.gov This inherent strain is a key thermodynamic driving force for the ring-opening polymerization of this compound.

Furthermore, DFT calculations have been successfully applied to rationalize the polymerization kinetics of other seven-membered cyclic monomers, such as 2-methylene-1,3-dithis compound. rsc.org In those systems, DFT was used to calculate the propagation rate constants, demonstrating the utility of this approach for understanding the reactivity of different propagating radical species. rsc.org Such studies on related seven-membered rings highlight the potential of DFT to elucidate the detailed mechanism of this compound polymerization, including identifying transition state structures and calculating activation energies for the initiation, propagation, and termination steps.

Computational and Theoretical Investigations of Oxepane

Conformational Analysis and Energy Landscapes

The conformational analysis of oxepane, a seven-membered ring system, is complex due to its flexibility and the presence of multiple low-energy conformers. Computational studies, utilizing methods such as MM2 and MM3 force fields, have been employed to investigate the various possible conformations, including chair, twist-chair, and boat/twist-boat forms, and the transitions between them researchgate.net. Research indicates that this compound exhibits a preference for the twist-chair conformation, a preference that can be attributed to non-bonding interactions between hydrogen atoms researchgate.net. Electron-diffraction data for gaseous this compound, collected at 310 K, also support a mixture of two twist-chair conformations researchgate.net.

The concept of energy landscapes is central to understanding the conformational preferences and interconversions of molecules nih.govrsc.org. These landscapes map the potential energy of a system as a function of its structural variables, revealing stable conformers (minima) and the energy barriers (transition states) separating them nih.govd-nb.info. For this compound, mapping these landscapes helps in characterizing the various paths for conformational interconversion, particularly the chair-twist-chair pseudorotation paths researchgate.net. Studies on carbohydrate-based oxepines, for instance, have utilized Monte Carlo conformational searches followed by Density Functional Theory (DFT) optimization and single-point energy calculations to characterize their preferred conformations rsc.org.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By modeling the step-by-step transformation of reactants into products, researchers can identify intermediates, transition states, and the energetics involved along the reaction pathway smu.edu. This approach provides a detailed understanding of how chemical changes occur and the factors influencing reaction selectivity and efficiency nih.govhokudai.ac.jp.

For example, computational studies have been instrumental in understanding the stereoselectivity of nucleophilic substitution reactions of this compound acetals, which often proceed through oxocarbenium ion intermediates nih.gov. These reactions are highly stereoselective due to the strong conformational preferences of oxepanes, favoring one conformer of the product upon nucleophilic attack nih.gov.

Density Functional Theory (DFT) calculations are widely used to investigate reaction pathways, providing insights into the electronic structure, stability, and reactivity of species involved in a chemical transformation. For this compound, DFT has been applied to study various reactions, including ring-opening polymerizations and complex cascade reactions.

In the cationic polymerization of this compound, DFT studies have revealed that the regioselection in ring-opening reactions is directed by the transition state ring conformation rather than the ground state ring strain researchgate.netrsc.org. This is particularly relevant for seven-membered rings, where the ring expands towards a more frustrated eight-membered cyclooctane-like conformation at the ring-opening transition state rsc.org.

DFT calculations have also been employed to understand the mechanism of Rh(I)-catalyzed cascade C–C formation/cleavage reactions that lead to the synthesis of substituted this compound derivatives from cyclobutenones nih.gov. These studies have explored different mechanistic pathways, including those involving a [3.2.0] intermediate and an alternative pathway involving a Rh(III) intermediate, providing free energy profiles for the proposed steps nih.gov. For instance, an oxa-Michael addition step was calculated to proceed with a barrier of 18.4 kcal/mol nih.gov.

Transition state analysis is a critical component of computational mechanistic studies, as the transition state represents the highest energy point along the reaction pathway between reactants and products youtube.com. Understanding the structure and energy of transition states is essential for predicting reaction rates and selectivities smu.eduucdavis.edu.

For this compound reactions, transition state analysis helps to explain observed regioselectivity and stereoselectivity. For instance, in nucleophilic substitution reactions of azacycloalkane quaternary salts, including those related to seven-membered rings like this compound, DFT studies have shown that the transition state ring conformation dictates the regioselection rsc.org. This contrasts with the notion that ground state ring strain is the primary director of regioselectivity rsc.org. These analyses involve comparing DFT-optimized ground state and transition state structures to elucidate the observed regioselectivity rsc.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion ebsco.com. These simulations provide dynamic insights into conformational changes, molecular interactions, and diffusion processes that are not accessible through static quantum chemical calculations ebsco.com.

While specific MD simulations focusing solely on the dynamic behavior of this compound itself are less commonly detailed in general searches, MD simulations are broadly applied to study related systems and processes where this compound's structural characteristics might be relevant. For example, molecular simulations using classical force fields and molecular dynamics methods have been employed to investigate hydrogen storage properties in zeolites, where the behavior of cyclic ethers or similar ring systems can be modeled researchgate.net. MD simulations can also be used to study the viscosities of perfluoroalkyl ethers, which are structurally related to cyclic ethers like this compound semanticscholar.org. The principles of MD simulations, including defining potential energy surfaces and modeling forces, are fundamental to understanding how molecules move and interact over time ebsco.com.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish mathematical relationships between the chemical structure of compounds and their biological or physicochemical activities researchgate.netmdpi.com. For this compound derivatives, QSAR studies can help predict their properties without the need for extensive experimental testing, aiding in the design and optimization of new compounds.

While direct QSAR studies solely on this compound as a core scaffold are not extensively highlighted in general searches, QSAR methodologies are applied to various heterocyclic compounds, including those with similar ring sizes or functionalities to this compound derivatives. For instance, 3D-QSAR models have been established for oxazepane amidoacetonitrile derivatives as novel Dipeptidyl peptidase I (DPPI) inhibitors, demonstrating good predictability in correlating structural features with inhibitory activity researchgate.net. Similarly, QSAR studies have been conducted on artemisinin (B1665778) compounds, which contain an this compound ether oxygen (O-11) as a key structural feature, to understand their antimalarial activity researchgate.netdntb.gov.ua. These studies often involve calculating molecular properties and descriptors to build predictive models researchgate.net.

Table 1: Key Computational Methods and Their Applications to this compound

| Computational Method | Application Area | Specific Insights/Examples |

| MM2/MM3 Force Fields | Conformational Analysis | Identification of twist-chair as preferred conformation researchgate.net. |

| DFT Calculations | Reaction Mechanism Elucidation | Analysis of reaction pathways, energy barriers, and intermediates in Rh(I)-catalyzed reactions nih.gov, and cationic polymerization researchgate.netrsc.org. |

| Transition State Analysis | Reaction Selectivity & Kinetics | Understanding regioselectivity in ring-opening reactions based on transition state conformation rsc.org. |

| Molecular Dynamics (MD) | Dynamic Behavior & Interactions | Study of conformational changes over time and interactions in related systems (e.g., hydrogen storage in zeolites) ebsco.comresearchgate.net. |

| QSAR Modeling | Structure-Activity Relationships | Prediction of biological activities for this compound derivatives (e.g., antimalarial activity of artemisinin derivatives, DPPI inhibition) researchgate.netresearchgate.net. |

Applications of Oxepane in Biomedical Research

Medicinal Chemistry and Drug Design

Oxepane-Containing Marine Drugs and Natural Products

Guanidinium (B1211019) Alkaloids Containing this compound Rings

Guanidinium alkaloids featuring this compound rings represent a diverse family of natural products, with over 15 known members primarily isolated from marine sponges nih.govnih.govnih.govsquarespace.com. These compounds share common structural elements, typically characterized by a triazaperhydroacenaphthalene skeleton directly fused with an this compound and a tetrahydropyran, collectively forming what is referred to as a "pentacyclic vessel unit" nih.gov. This core structure is often appended with a long chain containing a spermidine (B129725) moiety, known as the "anchor unit" nih.gov. Despite their intriguing and complex structures, the total synthesis of compounds within this family has not yet been reported nih.gov. Research findings indicate that these this compound-containing guanidinium alkaloids possess potent biological activities, including significant cytotoxicity against various human cancer cell lines squarespace.com.

Marine Triterpenes with this compound Moieties

Marine triterpenes constitute a substantial group of natural products that frequently incorporate this compound moieties nih.govnih.gov. Their biosynthesis is thought to originate from simple squalene (B77637) building blocks nih.gov. Notable examples include the sodwanones, a class of rare marine triterpenes initially isolated from the Indo-Pacific fan sponge Axinella weltneri nih.gov. These compounds are characterized by an this compound-cycloalkane moiety nih.gov. Sodwanone A, for instance, has demonstrated activity against several cancer cell lines, including those associated with lung carcinoma, esophageal cancer, and ovarian cancer nih.gov. Other marine triterpenes containing this compound structures include sipholenols and oxepin (B1234782) lobatrienol, a member of the lobanes family nih.govnih.gov. Generally, this compound-containing marine natural products derived from sponges, corals, and marine fungi exhibit a range of biological activities, such as anticancer, antibacterial, and antifungal properties nih.govnih.govnih.gov.

Polyoxygenated Oxepanes in Natural Product Synthesis

Polyoxygenated oxepanes are prevalent motifs in many biologically significant molecules, yet their synthetic construction poses considerable challenges due to inherent entropic and enthalpic barriers hmdb.cavulcanchem.com. Recent advancements in synthetic methodologies have focused on overcoming these hurdles to access the seven-membered oxacycle. A comprehensive review highlights various synthetic strategies employed to afford polyoxygenated oxepanes, including radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, Nicholas–Ferrier rearrangement, homologations, and ring-expansion strategies hmdb.cavulcanchem.com. These synthetic tactics are applied in both sugar-based and de novo approaches, enabling the total synthesis of complex natural products that contain polyoxygenated this compound rings hmdb.cavulcanchem.comnih.govnih.govnih.gov.

Modulation of Biological Pathways

This compound-containing compounds have been shown to modulate critical biological pathways, particularly the Wnt signaling pathway, which plays a fundamental role in embryonic development, tissue regeneration, and various disease states, including cancer nih.govnih.govuni.lufishersci.comuni.lugoogle.comru.ac.zauni.lu.

Small-Molecule Activators of Wnt Pathway (Wntepanes)

Through biology-oriented synthesis (BIOS) and subsequent screening in cell-based assays, a unique class of small-molecule activators of the Wnt pathway, termed "Wntepanes," has been identified nih.govnih.govfishersci.comuni.lu. These compounds, exemplified by Wntepane 1 (also referred to as compound 109), exhibit synergistic activity with the canonical Wnt pathway activator protein Wnt-3a nih.govnih.govfishersci.comuni.lu. Research indicates that Wntepanes act upstream of key Wnt pathway components. For instance, treatment of SW480 cancer cells, which possess constitutively activated Wnt signaling due to a mutation in the APC (adenomatous polyposis coli) tumor suppressor gene, with this compound 35 did not lead to additional Wnt signaling activation, suggesting its mechanism of action is upstream of APC nih.govuni.lunih.gov.

Interaction with Vangl Receptor Proteins

A significant finding regarding the mechanism of action of Wntepanes is their modulation of the van-Gogh-like receptor proteins (Vangl) nih.govnih.govfishersci.comuni.lugoogle.comru.ac.zaru.ac.zawikipedia.org. Vangl proteins, previously recognized for their role in noncanonical Wnt signaling, are directly targeted by Wntepanes. Specifically, Wntepane 1 (compound 109) has been shown to bind to Vangl1 nih.govuni.luuni.lunih.gov. Vangl1 is an integral multipass hydrophobic membrane protein that functions as a receptor in the noncanonical Wnt-signaling pathway nih.govuni.lu. This protein directly binds to and antagonizes Dishevelled (Dsh), a crucial signal transducing component of the Wnt pathway nih.govuni.luuni.lunih.gov. The proposed mechanism suggests that Wntepanes interact with Vangl1 (and potentially Vangl2), thereby at least partially liberating and restoring the signal transducing activity of Dsh nih.govuni.luuni.lunih.gov. This interaction underscores the role of Vangl receptors as modulators of Wnt signaling in vivo and their mediation of crosstalk between canonical and noncanonical Wnt signaling pathways nih.govuni.lu.

Scaffold Design in Drug Discovery

The this compound ring system, alongside azepane, is recognized as a promising scaffold in drug discovery, appearing in numerous natural compounds and approved pharmaceutical agents ctdbase.orgnih.gov. Its inherent structural complexity and versatility make it a "privileged scaffold" in medicinal chemistry, inspiring the design of novel chemical entities with diverse biological activities nih.gov.

The strategy of Biology-Oriented Synthesis (BIOS) leverages the scaffolds of biologically relevant compound classes, such as natural products, to guide the synthesis of focused compound collections enriched in bioactivity nih.govnih.govuni.luru.ac.zactdbase.orgnih.gov. Oxepanes are prime examples of such scaffolds that have been successfully utilized in this approach. Functionalized this compound scaffolds can be efficiently prepared using diazocarbonyl chemistry, allowing for their elaboration into diverse compound libraries for drug screening nih.gov. Furthermore, the spiro-substituted this compound scaffold can be considered a conformationally constrained bioisostere of sugars, offering unique structural advantages in drug design ctdbase.org.

This compound Derivatives in Pharmaceuticals

This compound derivatives are frequently encountered as core structures within physiologically relevant small molecules, including numerous natural products and existing pharmaceuticals. For instance, the this compound motif is present in the structure of artemisinin (B1665778), a widely used antimalarial drug nih.gov. Other examples of natural products featuring this compound scaffolds include hemibrevetoxin B, gambierol, and zoapatanol (B1236575) nih.gov. The prevalence of this cyclic ether motif in synthetically challenging targets, coupled with their diverse biological activities, positions this compound derivatives as promising candidates in drug discovery nih.govmims.commims.com.

The unique structural characteristics of this compound-containing compounds can lead to enhanced biological activity, making them suitable for medicinal chemistry applications mims.commims.com. Research has explored this compound derivatives for their potential as anticancer agents, antimicrobials, and central nervous system depressants wikipedia.org. Furthermore, spiro-substituted this compound scaffolds have been considered as conformationally constrained sugar bioisosteres, which is relevant to the design of nucleoside reverse transcriptase inhibitors such as stavudine (B1682478) and zalcitabine (B1682364) mims.com. Recent advancements in synthetic methodologies have enabled the creation of novel this compound libraries, leading to the identification of new small-molecule activators, such as those impacting the Wnt-signaling pathway mims.com. Marine natural products containing an oxepanyl ring system are particularly noteworthy, exhibiting a range of important biological activities, including significant cytotoxic properties against various cancer cell lines ctdbase.orgnih.govnih.gov.

Comparison with Oxetanes in Medicinal Chemistry

Oxetanes, which are four-membered cyclic ethers, and oxepanes, the seven-membered counterparts, both represent important motifs in medicinal chemistry, albeit with distinct characteristics and applications. Oxetanes have garnered substantial interest as small, polar, and three-dimensional structural elements in drug discovery campaigns fishersci.comsynhet.comejmo.org. Their integration into drug compounds can beneficially influence physicochemical properties such as pKa, LogD, aqueous solubility, and metabolic clearance fishersci.comsynhet.comejmo.orgmdpi.com. Oxetanes are frequently employed as bioisosteres for carbonyl, methylene (B1212753), methyl, and gem-dimethyl groups, offering a means to enhance metabolic stability and modulate the basicity of adjacent amines synhet.commdpi.comuni.lu. The compact and polar nature of oxetanes allows for an increase in steric bulk without a corresponding increase in lipophilicity uni.lu.

In contrast, while oxepanes are found in numerous natural compounds and approved drugs and are considered promising for drug discovery, they are sometimes described as "not yet quite important in medicinal chemistry" despite their demonstrated cytotoxic activity mims.com. This suggests a difference in the current breadth of their application or perhaps the maturity of research into their medicinal chemistry profiles compared to oxetanes. The synthesis of oxepanes can face higher enthalpic and entropic barriers compared to five- or six-membered cyclic ethers, making their preparation more challenging wikipedia.orgepa.gov. However, both cyclic ether classes offer unique advantages in drug design, with ongoing research continuing to uncover their full potential.

This compound in Nucleic Acid Chemistry

The incorporation of this compound into the backbone of nucleic acids has led to the development of a novel class of oligonucleotide analogs known as this compound Nucleic Acids (ONAs). These modifications aim to impart desirable properties for therapeutic and research applications.

This compound Nucleic Acids (ONAs)

This compound Nucleic Acids (ONAs) are synthetic sugar-phosphate oligomers characterized by the replacement of the natural pentofuranose (B7776049) ring found in DNA and RNA with a seven-membered this compound sugar ring fishersci.cagoogle.comfishersci.ca. The synthesis of this compound nucleoside monomers typically involves a ring expansion reaction of a cyclopropanated glycal fishersci.cagoogle.comfishersci.ca. These monomers are then converted into phosphoramidite (B1245037) derivatives, enabling their efficient assembly into ONA sequences using conventional solid-phase synthesis techniques fishersci.cagoogle.comfishersci.caekb.eg. Molecular modeling studies indicate that ONAs adopt a more compact and slightly twisted chair conformation, which is compatible with hybridization to complementary DNA and, notably, even more so with RNA nih.gov.

Resistance to Nuclease Degradation

A significant advantage of this compound Nucleic Acids (ONAs) is their enhanced resistance to enzymatic degradation by nucleases. Studies have demonstrated that ONA sequences, such as oT15 and oA15 homopolymers, exhibit considerably greater stability against nuclease degradation compared to their natural DNA counterparts (dT15 and dA15) fishersci.cagoogle.comfishersci.ca. For example, after 24 hours of incubation in fetal bovine serum at 37°C, ONAs remained much more intact than natural DNA fishersci.cagoogle.comfishersci.ca. This increased nuclease resistance is a crucial property for oligonucleotide-based therapeutics, as it contributes to a longer half-life and improved efficacy in biological environments nih.govnih.gov.

Hybridization Properties with DNA and RNA

This compound Nucleic Acids (ONAs) demonstrate notable hybridization capabilities with both DNA and RNA. ONAs are capable of forming duplexes with complementary RNA strands. For instance, the oT15 homopolymer readily cross-pairs with complementary RNA (rA15) to form a stable duplex (oT15/rA15) fishersci.cagoogle.comfishersci.ca. Circular Dichroism (CD) spectroscopy studies have shown that the conformation of the oT15/rA15 duplex closely resembles that of the natural DNA/RNA hybrid (dT15/rA15) fishersci.cagoogle.comfishersci.ca.

While ONAs can also form duplex structures with their this compound complements (e.g., oT15 with oA15), these homopolymeric ONA:ONA duplexes exhibit lower thermal stability and a different CD spectrum compared to native DNA:DNA hybrids fishersci.cagoogle.comfishersci.ca. The thermal stability, indicated by melting temperature (Tm), varies depending on the specific duplex formed, as shown in the table below.

Table 1: Melting Temperatures (Tm) of this compound Nucleic Acid Duplexes and Natural Counterparts

| Duplex Type | Oligonucleotides | Tm (°C) | Reference |

| ONA:ONA | oT(15):oA(15) | 12 | ekb.eg |

| ONA:RNA | oT(15):rA(15) | 13 | ekb.eg |

| ONA:RNA | oA(15):rU(15) | 12 | ekb.eg |

| DNA:DNA | dT(15):dA(15) | 37 | ekb.eg |

| DNA:RNA | dT(15):rA(15) | 32 | ekb.eg |

| DNA:RNA | dA(15):rU(15) | 16 | ekb.eg |

RNase H-Mediated Degradation

One of the most significant findings regarding this compound Nucleic Acids (ONAs) is their ability to activate RNase H-mediated degradation of a complementary RNA strand. This is a critical property for the development of antisense oligonucleotides (ASOs), as RNase H is an endogenous enzyme that specifically recognizes and cleaves the RNA strand within an RNA-DNA hybrid duplex nih.govnih.govnih.gov. The fact that ONAs can elicit Escherichia coli RNase H-mediated degradation of the rA15 strand, for example, is particularly noteworthy, as only a limited number of DNA mimics possess this capability when bound to RNA fishersci.cagoogle.comfishersci.caekb.eg.

A comparative study on the rates of RNase H-mediated degradation at 10°C revealed the following trend among different oligonucleotide types:

Table 2: Relative Rates of RNase H-Mediated Degradation

| Oligonucleotide Type | Example | Relative Degradation Rate | Reference |

| Furanose (DNA) | dT15 | Highest (>>) | fishersci.cagoogle.comfishersci.ca |

| This compound (ONA) | oT15 | Moderate | fishersci.cagoogle.comfishersci.ca |

| 2'-Enopyranose | pT18 | Lowest | fishersci.cagoogle.comfishersci.ca |

This data indicates that while ONAs are not as efficient as natural DNA in activating RNase H, they are significantly more effective than other modified nucleic acids like 2'-enopyranose-based oligonucleotides fishersci.cagoogle.comfishersci.ca. The ability of ONAs to trigger RNase H activity, despite their seven-membered ring modification, provides valuable insights into the structural requirements for RNase H recognition and catalytic mechanisms, making them useful tools for biological studies and the design of alternative genetic systems fishersci.cagoogle.comfishersci.ca.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Complex Oxepane Scaffolds

The synthesis of this compound rings, particularly complex and stereoselective scaffolds, presents significant challenges due to inherent enthalpic and entropic barriers. Consequently, the development of novel and efficient synthetic methodologies remains a high-priority research area. acs.orgrsc.org

Key advancements and ongoing research directions include:

Organocatalytic Oxa-conjugate Addition: This strategy, enhanced by the gem-disubstituent effect, allows for the stereoselective synthesis of α,α′-trans-oxepanes, which are thermodynamically less favorable and thus challenging to achieve through other means. This approach also facilitates the rapid generation of molecular complexity via tandem oxa-conjugate addition/α-oxidation reactions. acs.orgnih.gov

Ring-Closing Metathesis (RCM): RCM, often catalyzed by Grubbs catalysts, is a well-established and widely utilized cyclization strategy for constructing oxepanes from acyclic precursors and tethered dienes. rsc.orgthieme-connect.com

Lewis Acid-Mediated Cyclizations: These reactions are effective for forming oxepanes, including those derived from polyhydric alcohols like D-mannitol, where the stereochemistry of the starting materials is retained. Iron(III) salts have demonstrated efficacy in catalyzing Prins cyclization of bis-homoallylic alcohols with aldehydes, yielding cis-2,7-disubstituted oxepanes with excellent selectivity and yields. rsc.orgacs.org

Ring Expansion and Homologation Strategies: These methods involve expanding smaller ring systems or extending existing ones to form oxepanes, often proceeding through oxonium cation intermediates. The Nicholas–Ferrier rearrangement is one such example. rsc.orgcsic.es

Intramolecular Nitrone Cycloaddition: This highly stereoselective, surfactant-catalyzed method in aqueous media offers an environmentally friendly route to chiral oxepanes from 3-O-allyl furanoside derivatives. acs.orgnih.govacs.org

Biology-Oriented Synthesis (BIOS): This approach focuses on creating natural product-inspired this compound collections. Techniques such as ring-closing ene-yne metathesis are employed to efficiently synthesize diverse mono-, bi-, and tricyclic oxepanes that mimic the core scaffolds of various natural products with known bioactivities. nih.govcapes.gov.brnih.gov

These diverse synthetic strategies are crucial for expanding the chemical space of this compound derivatives, enabling access to new compounds with potentially enhanced properties for various applications.

Exploration of Undiscovered Biological Activities of this compound Derivatives

This compound derivatives are frequently found in marine natural products isolated from organisms such as algae, sponges, fungi, and corals. These compounds often exhibit significant biological activities, including potent cytotoxic properties against a broad spectrum of cancer cell lines. nih.govsemanticscholar.org The unique structure of this compound-containing compounds makes them promising candidates for medicinal chemistry, with research actively exploring their therapeutic potential. solubilityofthings.comontosight.ai

Currently recognized and emerging biological activities include:

Anticancer Activity: this compound derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, including those associated with lung carcinoma, esophageal cancer, ovarian cancer, hepatic, and colorectal cancers. Notably, some this compound compounds, such as sipholenol A and sodwanones (e.g., sodwanone A), have shown the ability to reverse P-glycoprotein-mediated multi-drug resistance in cancer cells. nih.govsemanticscholar.org

Anti-inflammatory and Antimicrobial Properties: Investigations have revealed anti-inflammatory and antimicrobial potential in certain this compound derivatives. ontosight.aiontosight.ai

Antimalarial Activity: Aplysistatin, an this compound-containing marine natural product, has been reported to possess antimalarial activity. nih.govsemanticscholar.org

Central Nervous System (CNS) Depressant Properties: Some this compound derivatives have been investigated for their potential as CNS depressants. ontosight.aigoogle.com